2,3-Dichloro-5-nitropyridine
Overview
Description
2,3-Dichloro-5-nitropyridine is a chemical compound with the molecular formula C5H2Cl2N2O2. It appears as a yellow crystalline powder and is soluble in polar organic solvents such as ethanol and acetone . This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It is known that nitropyridines, a class of compounds to which 2,3-dichloro-5-nitropyridine belongs, are highly reactive due to the presence of both nitro and chloro groups . This reactivity allows them to interact with various biological targets.
Mode of Action
This unique mode of action allows for the synthesis of various substituted pyridines .
Pharmacokinetics
Its solubility in polar organic solvents such as ethanol and acetone suggests that it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation when handling this compound . These precautions suggest that the compound’s action and stability may be affected by environmental conditions such as humidity, temperature, and exposure to light.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3-dichloro-5-nitropyridine involves the reaction of 2,3-dichloropyridine with nitric acid in the presence of sulfuric acid . This reaction yields this compound with high yield and purity. Another method involves the reaction of 2,3-dichloropyridine with sodium nitrite and hydrochloric acid, followed by the addition of copper powder .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned chemical reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for use in various applications.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5-nitropyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction often involves the use of nucleophiles such as amines or thiols under basic conditions.
Reduction: Reduction reactions typically use reagents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: These reactions often involve palladium-catalyzed cross-coupling with organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while reduction can produce amino derivatives.
Scientific Research Applications
2,3-Dichloro-5-nitropyridine is an important intermediate in the synthesis of various pharmaceutical compounds . It is used as a building block for anticancer agents, antifungal agents, and antibacterial agents. For instance, it is a starting material for the synthesis of Olaparib, a PARP inhibitor used in the treatment of ovarian and breast cancer . It is also used in the synthesis of Voriconazole, an antifungal agent for treating invasive fungal infections .
In agrochemicals, this compound is used to synthesize herbicides, fungicides, and insecticides . For example, it is a starting material for Imazethapyr, a herbicide used to control weeds in soybean and other crops . It is also used in the synthesis of Fludioxonil, a fungicide for controlling various fungal diseases in crops .
In materials science, this compound is used to synthesize materials such as liquid crystals and organic light-emitting diodes (OLEDs) .
Comparison with Similar Compounds
Comparison: 2,3-Dichloro-5-nitropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to similar compounds. For example, the presence of both nitro and chloro groups at specific positions makes it highly reactive and suitable for various applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2,3-dichloro-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPDVAVQKGDHNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376741 | |
Record name | 2,3-Dichloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22353-40-8 | |
Record name | 2,3-Dichloro-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22353-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichloro-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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